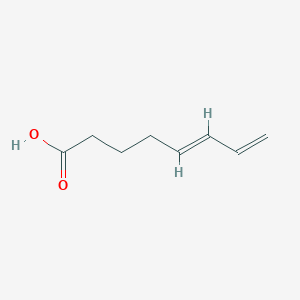
5,7-Octadienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-octadienoic acid is a medium-chain fatty acid.
Scientific Research Applications
Synthesis and Chemical Reactions
5,7-Octadienoic acid has been studied in various synthetic and chemical reactions. Huckstep, Taylor, and Caton (1986) explored its use in seleno- and sulpheno-lactonisation reactions, highlighting its potential in preparing functionalized lactones (Huckstep, Taylor, & Caton, 1986). Tohdo, Hamada, and Shioiri (1992) achieved a stereocontrolled synthesis of a derivative of 5,7-Octadienoic acid, showcasing its application in the synthesis of complex molecules (Tohdo, Hamada, & Shioiri, 1992).
Applications in Polymer Chemistry
Matsumoto, Lee, and Okamura (2015) discussed the role of derivatives of 5,7-Octadienoic acid in the radical alternating copolymerization with sulfur dioxide. This process yields functional poly(diene sulfone)s, indicating its significance in polymer chemistry (Matsumoto, Lee, & Okamura, 2015).
Biomedical Research
In biomedical research, derivatives of 5,7-Octadienoic acid have been studied. Kiuchi et al. (1997) isolated monoterpenoid glycosides from Acacia concinna, which included compounds derived from 5,7-Octadienoic acid. These compounds have potential applications in natural product chemistry and drug discovery (Kiuchi et al., 1997).
Environmental and Material Science
In the field of environmental and material science, Chafiq et al. (2020) investigated compounds related to 5,7-Octadienoic acid for their corrosion inhibition properties, demonstrating its potential in materials chemistry (Chafiq et al., 2020).
properties
Molecular Formula |
C8H12O2 |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
(5E)-octa-5,7-dienoic acid |
InChI |
InChI=1S/C8H12O2/c1-2-3-4-5-6-7-8(9)10/h2-4H,1,5-7H2,(H,9,10)/b4-3+ |
InChI Key |
TXORZOOFFDVXQY-ONEGZZNKSA-N |
Isomeric SMILES |
C=C/C=C/CCCC(=O)O |
SMILES |
C=CC=CCCCC(=O)O |
Canonical SMILES |
C=CC=CCCCC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-N-[(2S)-1-hydroxy-3-(octylsulfanylmethylsulfinyl)propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide](/img/structure/B1234596.png)

![3-[3-(4-Tert-butylphenoxy)propyl]-1,3-benzothiazol-2-one](/img/structure/B1234602.png)
![methyl 4-[(3R,5S,7R,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B1234604.png)
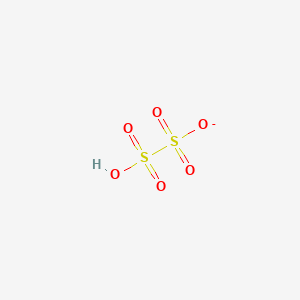
![methyl 2-[5-[(E)-(5-aminotetrazol-1-yl)iminomethyl]furan-2-yl]-5-bromobenzoate](/img/structure/B1234607.png)
![1-methyl-N'-[(E)-(2-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B1234608.png)

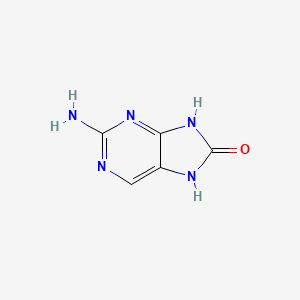
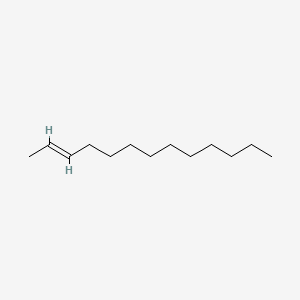
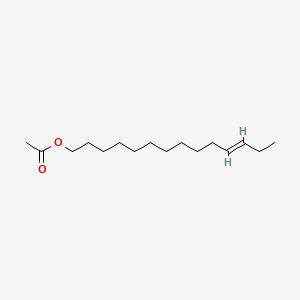
![17-[(E)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1234615.png)

![2H-Pyran-2-one,4-dihydroxy-2,4,5-trimethyl-2-furanyl)-1,3,5,7-octatetraenyl]-](/img/structure/B1234618.png)